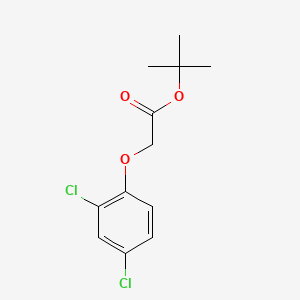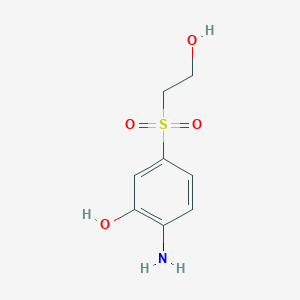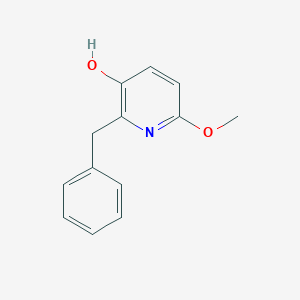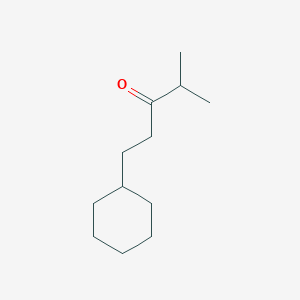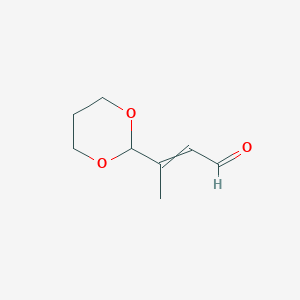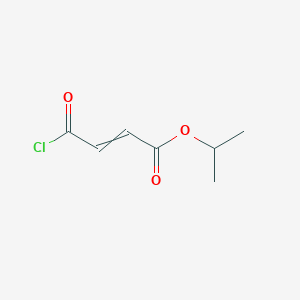
Propan-2-yl 4-chloro-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4-chloro-4-oxobut-2-enoate is an organic compound with the molecular formula C7H9ClO3 It is a derivative of butenoic acid and is characterized by the presence of a chloro group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl 4-chloro-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-4-oxobut-2-enoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 4-chloro-4-oxobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Hydrolysis: 4-chloro-4-oxobut-2-enoic acid and isopropanol.
Reduction: Propan-2-yl 4-chloro-4-hydroxybut-2-enoate.
Aplicaciones Científicas De Investigación
Propan-2-yl 4-chloro-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Propan-2-yl 4-chloro-4-oxobut-2-enoate exerts its effects involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the ester and carbonyl groups can undergo hydrolysis and reduction, respectively. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-4-oxobut-2-enoate: Similar structure but with a methyl ester group instead of an isopropyl ester.
Ethyl 4-chloro-4-oxobut-2-enoate: Similar structure but with an ethyl ester group.
Butyl 4-chloro-4-oxobut-2-enoate: Similar structure but with a butyl ester group.
Uniqueness
Propan-2-yl 4-chloro-4-oxobut-2-enoate is unique due to its isopropyl ester group, which can influence its reactivity and physical properties. The steric hindrance provided by the isopropyl group can affect the compound’s behavior in chemical reactions, making it distinct from its methyl, ethyl, and butyl counterparts.
Propiedades
Número CAS |
41777-94-0 |
|---|---|
Fórmula molecular |
C7H9ClO3 |
Peso molecular |
176.60 g/mol |
Nombre IUPAC |
propan-2-yl 4-chloro-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H9ClO3/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3 |
Clave InChI |
OOLGYGCHYSUIIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


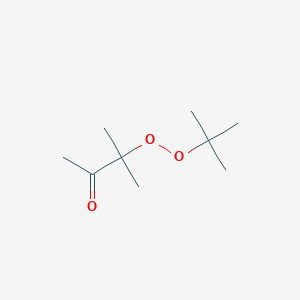
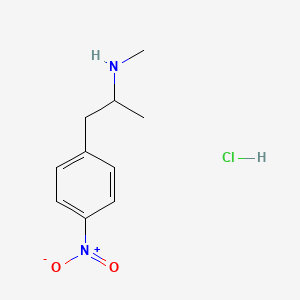
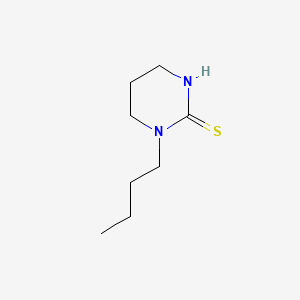
![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
![N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14668695.png)
